molecular formula C15H13N5O3 B2451379 1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea CAS No. 1795489-09-6

1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea

Cat. No.: B2451379
CAS No.: 1795489-09-6
M. Wt: 311.301
InChI Key: LPOJMVZWKGLZDT-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea is a complex organic compound that features a combination of benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with 2-methylpyrazolo[1,5-a]pyrimidine derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis, which is environmentally friendly and yields high purity products . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The use of green chemistry principles, such as catalyst-free reactions and solvent recycling, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-9-4-14-16-6-11(7-20(14)19-9)18-15(21)17-10-2-3-12-13(5-10)23-8-22-12/h2-7H,8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOJMVZWKGLZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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